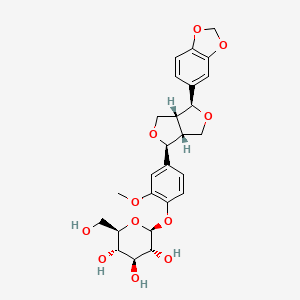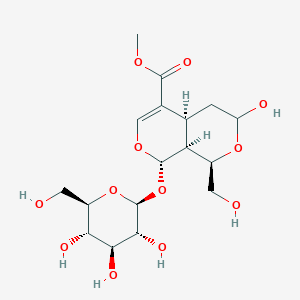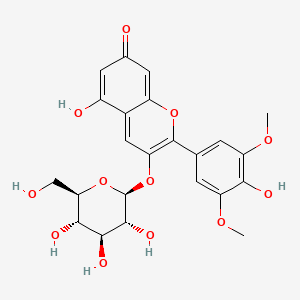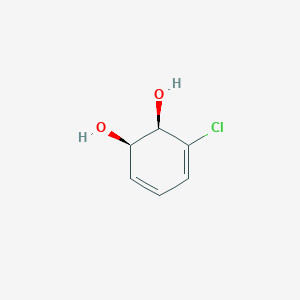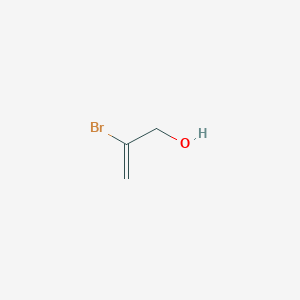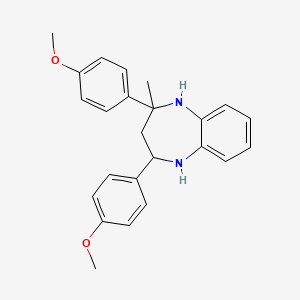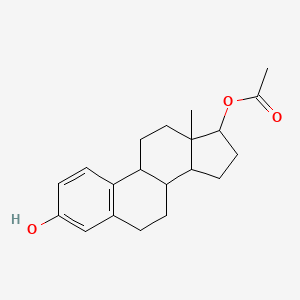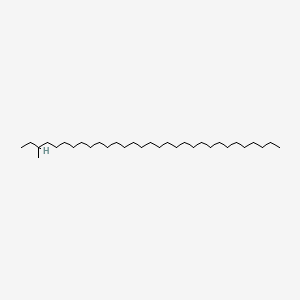
Sodium Malonaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Malonaldehyde, also known as the sodium salt of malondialdehyde, is a highly reactive compound that belongs to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. This compound is a physiological metabolite and a marker for oxidative stress, making it significant in various biochemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Sodium Malonaldehyde can be synthesized by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous medium under acidic conditions to yield malondialdehyde, which is then deprotonated to form the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade polyunsaturated lipids, forming malondialdehyde, which is subsequently converted to its sodium salt form .
Types of Reactions:
Oxidation: this compound is readily oxidized to form carboxylic acids.
Self-Condensation: As an aldehyde, it can undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acids.
Reactions with Amino Acids: It reacts with functional groups of various cellular compounds, including DNA and amino acids, forming genotoxic adducts and crosslinks.
Common Reagents and Conditions:
Oxidizing Agents: Reactive oxygen species, transition metal salts.
Catalysts: Acids for self-condensation reactions.
Reaction Conditions: Light exposure, acidic or neutral pH conditions.
Major Products:
Carboxylic Acids: Formed through oxidation.
Polymeric Compounds: Resulting from self-condensation reactions.
Genotoxic Adducts: Formed through reactions with DNA and amino acids.
科学研究应用
Sodium Malonaldehyde has a wide range of applications in scientific research:
作用机制
Sodium Malonaldehyde exerts its effects primarily through its high reactivity as an aldehyde. It forms adducts with nucleophilic groups in proteins and DNA, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can cause toxic stress in cells, leading to cellular damage and apoptosis. The compound also plays a role in the formation of primary atherosclerotic vascular wall lesions by modifying low-density lipoprotein (LDL) particles .
相似化合物的比较
Malondialdehyde: The parent compound of Sodium Malonaldehyde, also highly reactive and used as a marker for oxidative stress.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation, known for its role in oxidative stress and cellular damage.
Glucic Acid: A related alkenal compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and ability to form stable sodium salts, making it easier to handle and use in various applications compared to its parent compound, malondialdehyde. Its role as a biomarker for oxidative stress and its applications in both biological and industrial settings further highlight its significance .
属性
CAS 编号 |
24382-04-5 |
|---|---|
分子式 |
C3H3NaO2 |
分子量 |
94.04 g/mol |
IUPAC 名称 |
sodium;(E)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+; |
InChI 键 |
MRDWCSQUHSGBGQ-TYYBGVCCSA-M |
手性 SMILES |
C(=C/[O-])\C=O.[Na+] |
SMILES |
[CH-](C=O)C=O.[Na+] |
规范 SMILES |
C(=C[O-])C=O.[Na+] |
颜色/形态 |
Solid (needles) |
熔点 |
232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |
| 542-78-9 | |
物理描述 |
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |
溶解度 |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
同义词 |
Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


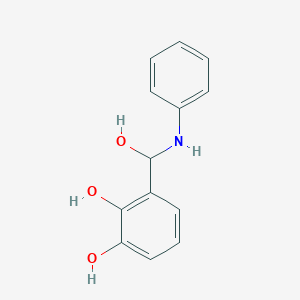
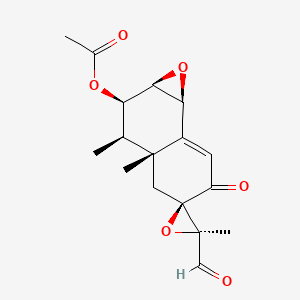
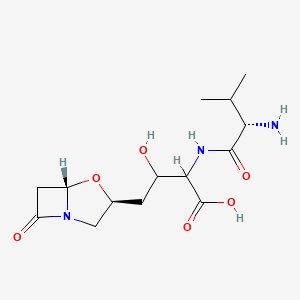
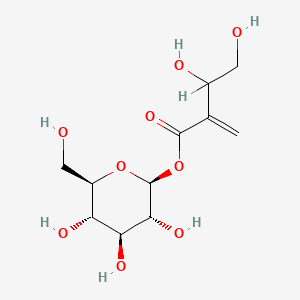
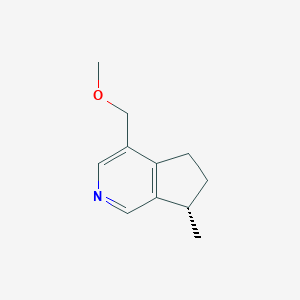
![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)
